molecular formula C8H16ClN3 B13561445 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride

2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B13561445
M. Wt: 189.68 g/mol
InChI Key: QRUDYBDEOUCDKE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction . The reaction conditions are generally mild, allowing for high yields and minimal by-products.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and functional materials .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

2,5-dimethyl-3-propylimidazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-11-7(3)10-6(2)8(11)9;/h4-5,9H2,1-3H3;1H

InChI Key

QRUDYBDEOUCDKE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(=C1N)C)C.Cl

Origin of Product

United States

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